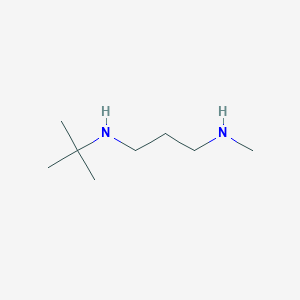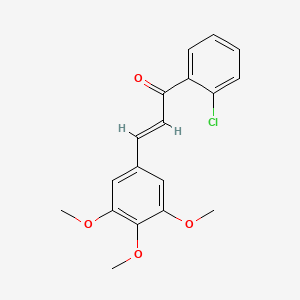
1-(2-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as mescaline-N-oxide, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of mescaline, a psychedelic drug found in peyote cactus. Mescaline-N-oxide has been synthesized using various methods and has shown promise in its ability to interact with serotonin receptors in the brain.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneoxide involves its interaction with serotonin receptors in the brain. Specifically, it binds to the 5-HT2A receptor and activates it, leading to changes in neuronal activity and neurotransmitter release. This activation is thought to be responsible for the psychedelic effects of 1-(2-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneoxide.
Biochemical and Physiological Effects
Mescaline-N-oxide has been shown to have a range of biochemical and physiological effects. It has been found to increase levels of the neurotransmitter dopamine in the brain, which is involved in the regulation of mood and reward. It has also been shown to alter levels of other neurotransmitters such as serotonin and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneoxide in lab experiments is that it has a high affinity for the 5-HT2A receptor, making it a useful tool for studying the effects of serotonin receptor activation. However, one limitation is that it has similar effects to mescaline, which is a controlled substance and cannot be used in research without proper licensing and regulation.
Direcciones Futuras
There are several future directions for research involving 1-(2-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneoxide. One potential area of study is its use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential use in the development of new drugs that target serotonin receptors. Further research is needed to fully understand the effects of 1-(2-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneoxide and its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Mescaline-N-oxide has been studied for its potential use in scientific research. It has been found to have a high affinity for serotonin receptors, specifically the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. Mescaline-N-oxide has been shown to have similar effects to mescaline, including altered perception, hallucinations, and changes in mood.
Propiedades
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-21-16-10-12(11-17(22-2)18(16)23-3)8-9-15(20)13-6-4-5-7-14(13)19/h4-11H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUMUTZKGWSVIW-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



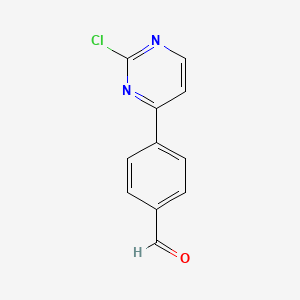

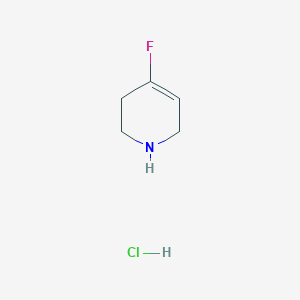
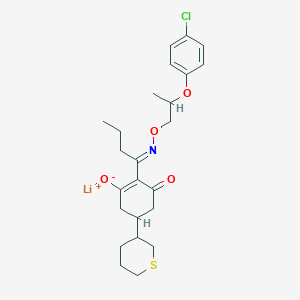
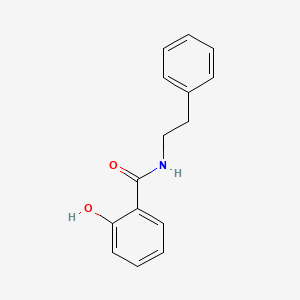

![1,3,4-trimethyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3121260.png)
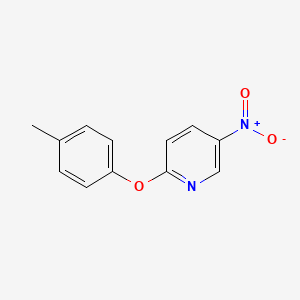
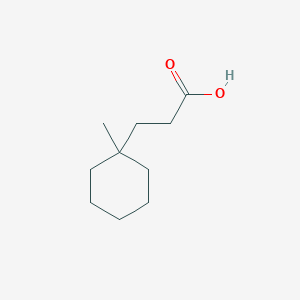

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid](/img/structure/B3121287.png)
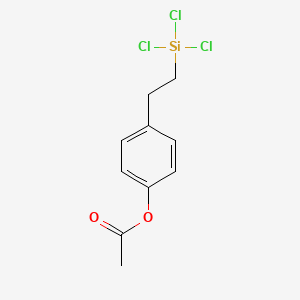
![2-Pyridinepropanoic acid, 5-bromo-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-](/img/structure/B3121313.png)
